An In-depth Technical Guide to Selenophene-3-carboxylic Acid: Structure, Properties, and Applications
An In-depth Technical Guide to Selenophene-3-carboxylic Acid: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of selenophene-3-carboxylic acid, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document delves into the core chemical structure, physicochemical properties, synthesis methodologies, and reactivity of this molecule. Furthermore, it explores its current and potential applications, with a particular focus on its role as a building block in medicinal chemistry and organic electronics. This guide is intended to be a valuable resource, offering both foundational knowledge and practical insights into the utilization of selenophene-3-carboxylic acid in advanced scientific research.
Introduction
Heterocyclic compounds containing selenium have garnered increasing attention due to their unique electronic properties and diverse biological activities. Among these, selenophene derivatives are of particular importance, serving as key structural motifs in the design of novel pharmaceuticals and functional organic materials.[1] Selenophene-3-carboxylic acid, as a functionalized selenophene, offers a versatile platform for chemical modification, making it a valuable precursor for the synthesis of more complex molecules with tailored properties. Its structural similarity to thiophene-3-carboxylic acid provides a basis for comparative studies, while the presence of the selenium atom imparts distinct characteristics that are actively being explored in various scientific disciplines.
Chemical Structure and Identification
Selenophene-3-carboxylic acid is an aromatic heterocyclic compound. Its structure consists of a five-membered selenophene ring with a carboxylic acid group attached at the 3-position.
// Nodes for the selenophene ring and carboxylic acid group Se1 [label="Se", pos="0,0!"]; C2 [label="C", pos="1.2,-0.5!"]; C3 [label="C", pos="1.2,0.5!"]; C4 [label="C", pos="-1.2,0.5!"]; C5 [label="C", pos="-1.2,-0.5!"]; C_carboxyl [label="C", pos="2.5,0.8!"]; O_carbonyl [label="O", pos="3.5,0.4!"]; O_hydroxyl [label="OH", pos="2.5,1.8!"];
// Edges for the selenophene ring Se1 -- C2; C2 -- C3; C3 -- C4 [style=invis]; // Invisible edge to help with layout C4 -- C5; C5 -- Se1;
// Double bonds in the selenophene ring C2 -- C3 [style=invis]; C4 -- C5 [style=invis]; edge [style=double]; C2 -- C3; C4 -- C5;
// Edge for the carboxylic acid group C3 -- C_carboxyl [style=solid]; C_carboxyl -- O_carbonyl [style=double]; C_carboxyl -- O_hydroxyl [style=solid];
// Aromatic circle (approximated with invisible nodes and curved edges) node [shape=point, style=invis]; center [pos="0,0!"]; p1 [pos="0.6,0!"]; p2 [pos="0.3,0.52!"]; p3 [pos="-0.3,0.52!"]; p4 [pos="-0.6,0!"]; p5 [pos="-0.3,-0.52!"]; p6 [pos="0.3,-0.52!"]; p1 -> p2 -> p3 -> p4 -> p5 -> p6 -> p1 [arrowhead=none, style=solid, color="#5F6368"]; } केंद्रीकृत रासायनिक संरचना
Table 1: Chemical Identifiers for Selenophene-3-carboxylic Acid [2]
| Identifier | Value |
| IUPAC Name | selenophene-3-carboxylic acid |
| CAS Number | 35577-09-4 |
| Molecular Formula | C₅H₄O₂Se |
| Molecular Weight | 175.05 g/mol |
| InChI | InChI=1S/C5H4O2Se/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7) |
| InChIKey | LPNFPTALNNSHRL-UHFFFAOYSA-N |
| SMILES | C1=C[Se]C=C1C(=O)O |
Physicochemical Properties
Table 2: Physicochemical Properties of Selenophene-3-carboxylic Acid
| Property | Value/Description | Source/Rationale |
| pKa | Estimated to be in the range of 4-5 | Based on the pKa of thiophene-3-carboxylic acid and other aromatic carboxylic acids.[3] |
| Solubility | Soluble in polar organic solvents such as ethanol, diethyl ether, and acetone. Limited solubility in water, which increases with the formation of its carboxylate salt. | General solubility characteristics of aromatic carboxylic acids.[4][5] |
| Appearance | Likely a solid at room temperature. | Based on the properties of similar aromatic carboxylic acids. |
| Melting Point | Not readily available in literature. | |
| Boiling Point | Not readily available in literature. |
Synthesis and Reactivity
Synthesis
A common and effective method for the synthesis of selenophene-3-carboxylic acid involves the carboxylation of a 3-lithiated selenophene intermediate. This intermediate is typically generated in situ from 3-bromoselenophene via lithium-halogen exchange using an organolithium reagent such as n-butyllithium (n-BuLi).
Causality Behind Experimental Choices: The use of low temperatures (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate. Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the organolithium species and its low freezing point. The use of solid carbon dioxide (dry ice) provides a readily available and efficient source of CO₂ for the carboxylation step. An acidic work-up is necessary to protonate the resulting carboxylate salt to yield the final carboxylic acid product.
Materials:
-
3-Bromoselenophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoselenophene dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.[6]
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 3-lithioselenophene intermediate.
-
In a separate flask, crush dry ice into a fine powder.
-
Carefully and quickly, add the powdered dry ice to the reaction mixture in portions, ensuring the temperature does not rise significantly.[7]
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding a dilute aqueous solution of HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude selenophene-3-carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Reactivity
The reactivity of selenophene-3-carboxylic acid is primarily dictated by the carboxylic acid group and the selenophene ring.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. It can also be converted to an acyl chloride, which is a more reactive intermediate for various nucleophilic acyl substitution reactions.
-
Selenophene Ring: The selenophene ring is an electron-rich aromatic system and can participate in electrophilic aromatic substitution reactions. The directing effect of the carboxylic acid group (a meta-director) will influence the position of substitution. However, the inherent reactivity of the selenophene ring, particularly at the 2- and 5-positions, can also play a significant role.
Spectroscopic Properties
Spectroscopic analysis is essential for the characterization and purity assessment of selenophene-3-carboxylic acid.
Table 3: Spectroscopic Data for Selenophene-3-carboxylic Acid
| Spectroscopy | Key Features |
| ¹H NMR | - Aromatic protons on the selenophene ring are expected in the range of δ 7.0-8.5 ppm. The proton at the 2-position is typically the most deshielded.- The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically δ 10-13 ppm. |
| ¹³C NMR | - The carbonyl carbon of the carboxylic acid is expected in the range of δ 165-185 ppm.- The carbons of the selenophene ring will appear in the aromatic region (δ 120-150 ppm). |
| IR Spectroscopy | - A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding.- A strong C=O stretching absorption for the carboxylic acid dimer around 1700 cm⁻¹.[8] |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (175.05 for C₅H₄O₂Se).- Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] |
Applications in Research and Development
Selenophene-3-carboxylic acid is a valuable building block in several areas of research and development, primarily in medicinal chemistry and materials science.
Medicinal Chemistry and Drug Development
Selenium-containing compounds have shown a wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[10][11][12] Selenophene-3-carboxylic acid serves as a scaffold for the synthesis of novel therapeutic agents.
-
Anticancer Agents: Selenophene derivatives have been investigated for their potential as anticancer drugs. The incorporation of the selenophene moiety can enhance the cytotoxic activity of known pharmacophores. For instance, derivatives of selenophene have been shown to induce apoptosis in cancer cells.
-
Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Selenophene-based compounds have demonstrated promising activity against various bacterial and fungal strains.[10]
-
Enzyme Inhibitors: The structural features of selenophene-3-carboxylic acid make it an attractive starting point for the design of enzyme inhibitors.
Materials Science
The unique electronic properties of selenophenes make them suitable for applications in organic electronics. The lower aromaticity and higher polarizability of the selenophene ring compared to thiophene can lead to enhanced performance in certain devices.
-
Organic Photovoltaics (OPVs): Selenophene-containing polymers and small molecules are used as donor materials in the active layer of organic solar cells.
-
Organic Field-Effect Transistors (OFETs): The charge transport properties of selenophene-based materials are being explored for their use in organic transistors.
-
Organic Light-Emitting Diodes (OLEDs): Selenophene derivatives can be incorporated into the emissive layer of OLEDs to tune the emission color and improve device efficiency.
Conclusion
Selenophene-3-carboxylic acid is a versatile and valuable heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its unique structural and electronic properties, stemming from the presence of the selenium atom, offer opportunities for the development of novel molecules with enhanced functionalities. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, with the aim of facilitating further research and innovation in this exciting field. As our understanding of the role of selenium in biological and material systems continues to grow, the importance of building blocks like selenophene-3-carboxylic acid is set to increase, paving the way for new discoveries and technological advancements.
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